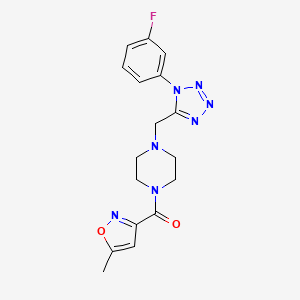

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

This compound features a hybrid structure combining a 3-fluorophenyl-substituted tetrazole, a piperazine linker, and a 5-methylisoxazole methanone moiety. Tetrazole rings are often employed as bioisosteres for carboxylic acids due to their similar pKa and hydrogen-bonding capabilities, while the piperazine scaffold enhances solubility and modulates pharmacokinetics. The 5-methylisoxazole group may contribute to metabolic stability and target affinity, though its specific role remains underexplored in the provided literature. Structural analogs in the evidence highlight the importance of fluorinated aromatic systems and heterocyclic diversity in medicinal chemistry .

Properties

IUPAC Name |

[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN7O2/c1-12-9-15(20-27-12)17(26)24-7-5-23(6-8-24)11-16-19-21-22-25(16)14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWHFRNPZGHEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as a tetrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 371.41 g/mol. The structure features a piperazine core substituted with a tetrazole group and a 5-methylisoxazole moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂FN₅O₂ |

| Molecular Weight | 371.41 g/mol |

| CAS Number | Not specified |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperazine Core : This is achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

- Introduction of the Tetrazole Group : The tetrazole can be synthesized through the reaction of 3-fluorophenylhydrazine with sodium azide.

- Attachment of the Isosazole Moiety : This can involve nucleophilic substitution reactions to introduce the isoxazole group.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

1. Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives, including this compound, possess antimicrobial properties. For instance, compounds in this class have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 4 µg/mL .

2. Anticancer Properties : The compound has also been evaluated for its anticancer potential against various human cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects, with IC50 values below 10 µM against several cancer types, including ovarian and breast cancers . This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

3. Mechanism of Action : The biological activity is believed to stem from interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the tetrazole group is thought to enhance binding affinity and specificity towards these targets.

Case Studies and Research Findings

Several studies have reported on the biological activity of similar tetrazole derivatives:

- Study on Antimicrobial Efficacy : A series of tetrazole derivatives were tested against clinical strains of bacteria, revealing that some compounds exhibited stronger antibacterial effects than traditional antibiotics like ciprofloxacin .

- Anticancer Evaluation : Research indicated that certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl-Tetrazole/Piperazine Motifs

Example 1 :

Example 2 :

- Compound: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

- Chromenone moiety replaces isoxazole, introducing additional hydrogen-bonding sites. Higher molecular weight (531.3 g/mol vs. ~430–450 g/mol for the target compound) .

Pharmacological and Physicochemical Comparisons

| Parameter | Target Compound | Triazole-Thiazole Analog (Example 1) | Pyrazolo-Pyrimidine Analog (Example 2) |

|---|---|---|---|

| Heterocycle Core | Tetrazole + Isoxazole | Triazole + Thiazole | Pyrazolo-pyrimidine + Chromenone |

| LogP (Predicted) | ~2.5–3.0 | ~3.0–3.5 | ~3.8–4.2 |

| Molecular Weight (g/mol) | ~430–450 | ~470–490 | 531.3 |

| Fluorine Atoms | 1 (3-fluorophenyl) | 3 (4-fluorophenyl ×3) | 2 (3-fluorophenyl + 5-fluoro) |

| Crystallinity | Not reported | Triclinic (P̄1), planar conformation | Amorphous (synthesized via Suzuki coupling) |

| Synthetic Yield | Not reported | High (>80%) | Moderate (39%) |

Data inferred from structural analysis and synthesis protocols in , and 11.

Mechanistic and Functional Insights

- Tetrazole vs. Triazole : The tetrazole in the target compound may enhance binding to metal ions or polar residues in target proteins compared to triazoles, which are more nucleophilic .

- Piperazine Linker : Both the target compound and analogs in and utilize piperazine for conformational flexibility. However, sulfonyl or thioether modifications in analogs (e.g., ) alter electronic profiles and metabolic stability .

- The target compound’s 3-fluorophenyl group may adopt a similar orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.